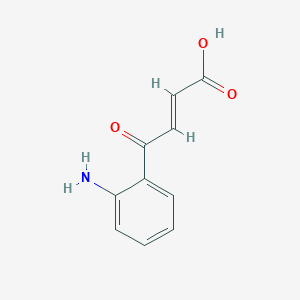
4-(2-Aminophenyl)-4-oxo-2-butenoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminobenzoyl)acrylic acid: is a chemical compound with the molecular formula H₂NC₆H₄COCH=CHCO₂H . It is also known by other names such as 3-(o-Aminobenzoyl)acrylic acid and 4-(2-Aminophenyl)-4-oxo-2-butenoic acid . This compound is characterized by the presence of an amino group attached to a benzoyl group, which is further connected to an acrylic acid moiety. It has a molecular weight of 191.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminobenzoyl)acrylic acid can be achieved through various methods. One efficient method involves a one-pot synthesis . This method is operationally simple, environmentally friendly, and provides high yields. The reaction typically involves the condensation of 2-aminobenzoic acid with an appropriate aldehyde under acidic or basic conditions, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of 3-(2-Aminobenzoyl)acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Aminobenzoyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides, alkyl halides, or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(2-Aminobenzoyl)acrylic acid is used as a building block for the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications .
Biology and Medicine: It can be used in the development of pharmaceuticals and as a probe in biochemical studies .
Industry: In the industrial sector, 3-(2-Aminobenzoyl)acrylic acid is used in the production of polymers, resins, and other materials. Its reactivity makes it suitable for creating specialized materials with desired properties .
Mecanismo De Acción
The mechanism of action of 3-(2-Aminobenzoyl)acrylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acrylic acid moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparación Con Compuestos Similares
Acrylic Acid: A simpler compound with a similar acrylic acid moiety but lacking the benzoyl and amino groups.
2-Aminobenzoic Acid: Contains the amino and benzoyl groups but lacks the acrylic acid moiety.
4-(2-Aminophenyl)-4-oxo-2-butenoic Acid: Another name for 3-(2-Aminobenzoyl)acrylic acid, highlighting its structural features.
Uniqueness: 3-(2-Aminobenzoyl)acrylic acid is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and biological interactions. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
(E)-4-(2-aminophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-6H,11H2,(H,13,14)/b6-5+ |
Clave InChI |
JDURMNXYFQKLAC-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)/C=C/C(=O)O)N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C=CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



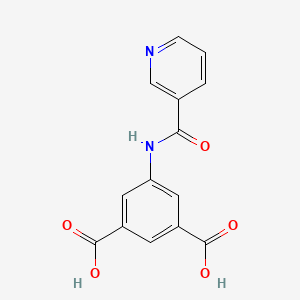
![(6-Methoxybenzo[d]thiazol-2-yl)methanamine](/img/structure/B11761106.png)
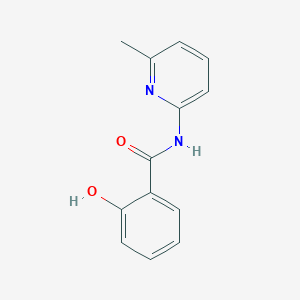
![Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B11761112.png)
![[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)

![1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B11761126.png)
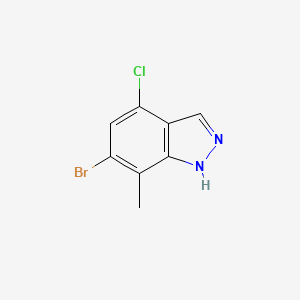
![[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium](/img/structure/B11761134.png)

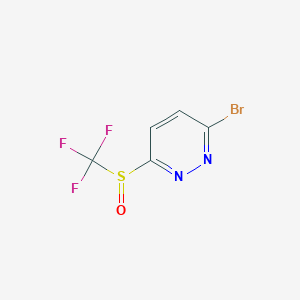
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11761155.png)
![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)
